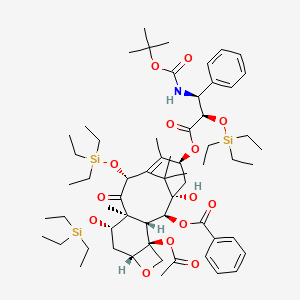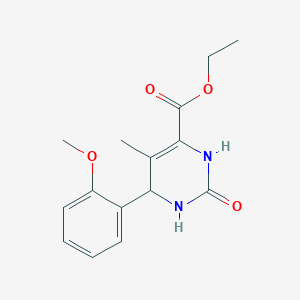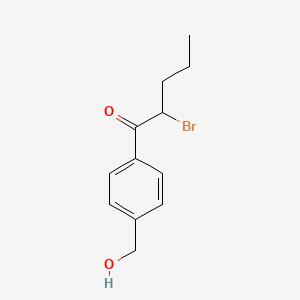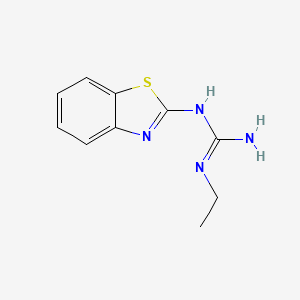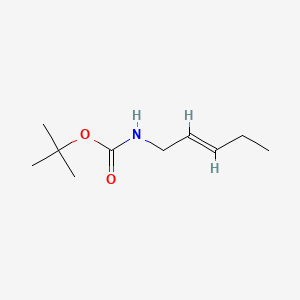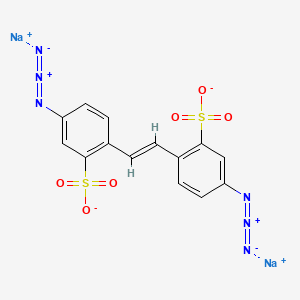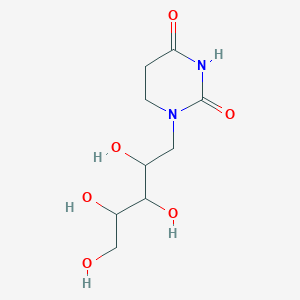![molecular formula C10H13F B13829921 1-[(2R)-Butan-2-yl]-4-fluorobenzene CAS No. 326879-17-8](/img/structure/B13829921.png)
1-[(2R)-Butan-2-yl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-Butan-2-yl]-4-fluorobenzene is an organic compound characterized by a fluorine atom attached to a benzene ring, which is further substituted with a butan-2-yl group in the (2R) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-Butan-2-yl]-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with (2R)-butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R)-Butan-2-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorobenzene ring to a cyclohexane ring.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorocyclohexane.
Substitution: Formation of 4-hydroxybenzene, 4-aminobenzene, or other substituted benzenes.
Aplicaciones Científicas De Investigación
1-[(2R)-Butan-2-yl]-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-Butan-2-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and binding affinity to various enzymes and receptors. The butan-2-yl group can also play a role in the compound’s overall steric and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2R)-Butan-2-yl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2R)-Butan-2-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
326879-17-8 |
|---|---|
Fórmula molecular |
C10H13F |
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
1-[(2R)-butan-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3/t8-/m1/s1 |
Clave InChI |
VADJQCNDAHTNDW-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@@H](C)C1=CC=C(C=C1)F |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


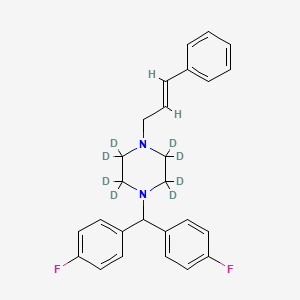
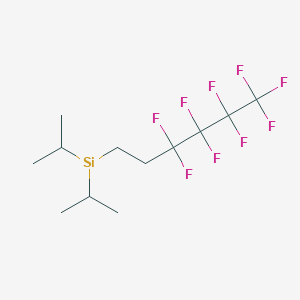
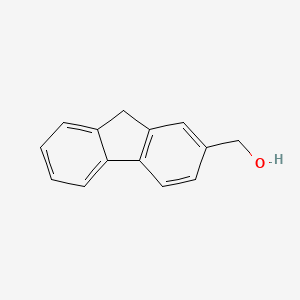
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
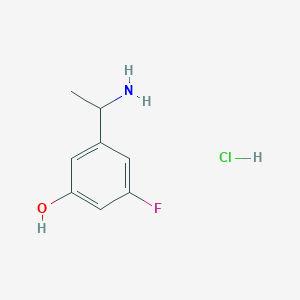
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
